4-Amino-2-fluoro-5-methylbenzonitrile
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Overview
Description
4-Amino-2-fluoro-5-methylbenzonitrile is an organic compound with the molecular formula C8H7FN2. It is a derivative of benzonitrile, characterized by the presence of an amino group at the 4-position, a fluoro group at the 2-position, and a methyl group at the 5-position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-2-fluoro-5-methylbenzonitrile can be synthesized through a multi-step process. One common method involves the amination of toluene, followed by fluorination in the presence of hydrogen cyanide . The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2°C to 8°C .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-fluoro-5-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation can produce corresponding benzoic acids .
Scientific Research Applications
4-Amino-2-fluoro-5-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism by which 4-Amino-2-fluoro-5-methylbenzonitrile exerts its effects involves interactions with specific molecular targets. The amino and fluoro groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved often include nucleophilic substitution and electrophilic aromatic substitution, which are fundamental to its chemical behavior .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-fluorobenzonitrile: Similar structure but lacks the methyl group at the 5-position.
2-Fluoro-5-methylbenzonitrile: Lacks the amino group at the 4-position.
Uniqueness
4-Amino-2-fluoro-5-methylbenzonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic applications and research studies .
Properties
IUPAC Name |
4-amino-2-fluoro-5-methylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-2-6(4-10)7(9)3-8(5)11/h2-3H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKTWKBZHAFRNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562303 |
Source
|
Record name | 4-Amino-2-fluoro-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357942-79-0 |
Source
|
Record name | 4-Amino-2-fluoro-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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